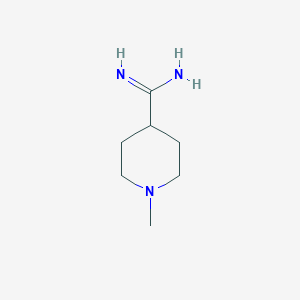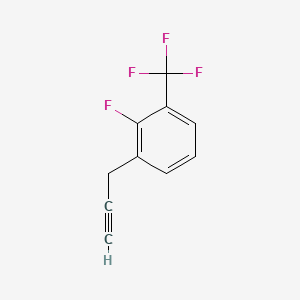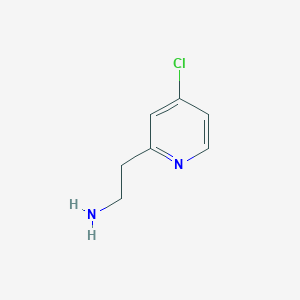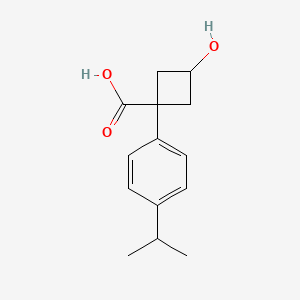
3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . This compound is characterized by a cyclobutane ring substituted with a hydroxy group, an isopropylphenyl group, and a carboxylic acid group. It is primarily used for research purposes and is not intended for human use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-isopropylbenzaldehyde with a suitable cyclobutane precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under stringent quality control measures. The process may include steps such as purification, crystallization, and drying to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid.
Reduction: Formation of 3-hydroxy-1-(4-isopropylphenyl)cyclobutanol.
Substitution: Formation of 3-chloro-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid.
Applications De Recherche Scientifique
3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their activity. The isopropylphenyl group can interact with hydrophobic regions of proteins or enzymes, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid
- 3-Hydroxy-1-(4-ethylphenyl)cyclobutane-1-carboxylic acid
- 3-Hydroxy-1-(4-tert-butylphenyl)cyclobutane-1-carboxylic acid
Uniqueness
3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and interactions with other molecules. This structural feature can lead to different biological activities and applications compared to similar compounds .
Propriétés
Formule moléculaire |
C14H18O3 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
3-hydroxy-1-(4-propan-2-ylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c1-9(2)10-3-5-11(6-4-10)14(13(16)17)7-12(15)8-14/h3-6,9,12,15H,7-8H2,1-2H3,(H,16,17) |
Clé InChI |
XDBFGTJMDFFNQP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2(CC(C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


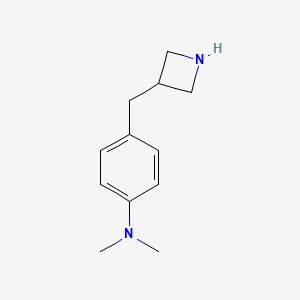
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride](/img/structure/B13601543.png)
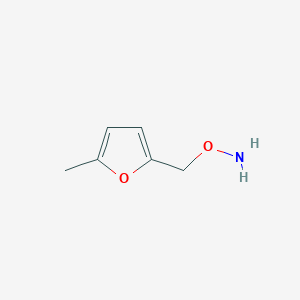
![3-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13601554.png)
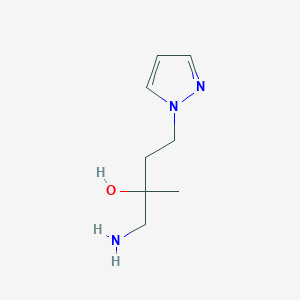

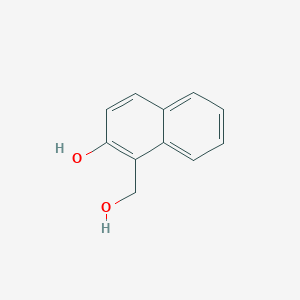
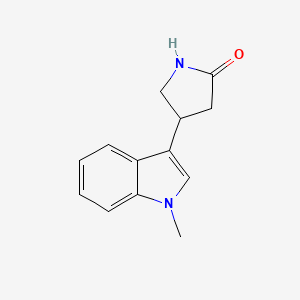

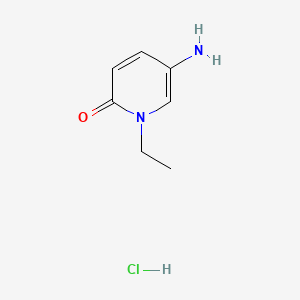
![5-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dionehydrochloride](/img/structure/B13601614.png)
